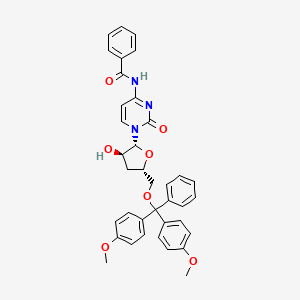

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

説明

N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells. By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus. Additionally, it demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine involves the protection of the hydroxyl groups and the benzoylation of the amino group. The key steps include:

- Protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.

- Benzoylation of the N4-amino group.

- Deprotection of the 3’-hydroxyl group.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using automated synthesizers and high-purity reagents to ensure consistency and yield. The reaction conditions are optimized for temperature, pH, and solvent systems to maximize the efficiency of each step .

Types of Reactions:

Oxidation: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and DMT-protected sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered hydroxyl groups.

Reduction: Reduced derivatives with hydroxyl groups replacing benzoyl groups.

Substitution: Substituted derivatives with new functional groups replacing the original benzoyl or DMT groups.

科学的研究の応用

N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is widely used in scientific research due to its ability to inhibit DNA replication and cell division. Its applications include:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting herpes simplex virus, varicella-zoster virus, and various cancer types.

Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.

作用機序

N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets the DNA polymerase enzyme, preventing the elongation of the DNA strand .

類似化合物との比較

- N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine

- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine

Comparison: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA replication and induce apoptosis in cancer cells. Compared to similar compounds, it has a higher specificity and efficacy in targeting viral infections and cancer cells .

生物活性

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine (CAS 86234-45-9) is a synthetic nucleoside that has garnered attention for its potential applications in molecular biology, particularly in DNA synthesis and as a substrate for various enzymatic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and implications in therapeutic contexts.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.69 g/mol |

| CAS Number | 86234-45-9 |

This compound is synthesized through a series of phosphitylation reactions, which enhance its stability and solubility compared to unmodified nucleosides. The incorporation of the dimethoxytrityl (DMT) group allows for selective protection during oligonucleotide synthesis, making it a valuable intermediate in the preparation of modified oligonucleotides .

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly cytidine deaminases (CDAs). These enzymes catalyze the hydrolytic deamination of nucleosides, converting them into their corresponding uridine derivatives. For example, N4-benzoyl-2′-deoxycytidine has been shown to be converted into 2′-deoxyuridine by CDAs . The kinetic parameters for CDA activity on N4-benzoyl derivatives indicate a Michaelis-Menten constant () of approximately M and a turnover number () of s .

Anticancer Activity

Research indicates that modified cytidine derivatives, including N4-benzoyl compounds, exhibit selective anticancer activity. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines while showing reduced toxicity towards normal cells. For instance, selectivity indices (SI) calculated from IC50 values suggest that certain benzoyl-modified nucleosides possess significant potential as anticancer agents .

Case Studies and Research Findings

- Cytidine Deaminase Activity : A study demonstrated the role of CDAs in converting N4-benzoyl-2′-deoxycytidine into uridine derivatives, highlighting its potential as a substrate in metabolic pathways involving pyrimidine nucleosides .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of thiosemicarbazone compounds derived from modified nucleosides. Results indicated that these compounds displayed potent antiproliferative activity against HeLa and other cancer cell lines, suggesting that N4-benzoyl modifications could enhance therapeutic efficacy .

- Synthesis Innovations : Recent advancements in automated oligonucleotide synthesis using phosphorothioamidites derived from N4-benzoyl nucleosides have shown coupling yields between 85% and 90%, facilitating large-scale production for mechanistic studies .

特性

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86234-45-9 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。